
Rosiglitazone hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de rosiglitazone est un médicament de la classe des thiazolidinediones principalement utilisé comme médicament antidiabétique. Il est commercialisé sous le nom de marque Avandia et est utilisé pour améliorer le contrôle glycémique chez les adultes atteints de diabète de type 2. Le composé agit en augmentant la sensibilité de l'organisme à l'insuline, ce qui contribue à contrôler les niveaux de sucre dans le sang .
Mécanisme D'action
Target of Action
Rosiglitazone hydrochloride primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes involved in glucose and lipid metabolism . PPARγ is mainly expressed in fat tissue, where it regulates genes involved in fat cell differentiation, fatty acid uptake and storage, and glucose uptake .
Mode of Action
By activating PPARγ, this compound influences the production of gene products involved in glucose and lipid metabolism . This activation improves the target cell’s response to insulin, thereby lowering blood glucose levels without increasing pancreatic insulin secretion . Apart from its effect on insulin resistance, this compound also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Biochemical Pathways
This compound affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of this compound . Other affected pathways include metabolic pathways, carbon metabolism, and the citrate cycle . These pathways are involved in various cellular processes, including glucose and lipid metabolism, which are crucial for maintaining glycemic control in type 2 diabetes.
Pharmacokinetics
This compound exhibits a high bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme, with minor metabolism via CYP2C9 . The metabolites are excreted in urine (approximately 64%) and feces (approximately 23%) . The drug has an elimination half-life of 3-4 hours .
Result of Action
The activation of PPARγ by this compound leads to improved insulin sensitivity in target cells, resulting in lower blood glucose levels . This makes this compound effective in maintaining glycemic control in adults with type 2 diabetes . Additionally, it has an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels in patients on rosiglitazone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. This compound is generally associated with bodyweight gain, and it may have detrimental effects on bone
Analyse Biochimique
Biochemical Properties
Rosiglitazone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor. By binding to PPARγ, this compound activates the receptor, which in turn regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization . This interaction enhances tissue sensitivity to insulin and has anti-inflammatory effects by reducing levels of nuclear factor kappa-B (NFκB) and increasing levels of its inhibitor (IκB) .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes (fat cells), this compound promotes the differentiation of preadipocytes into mature adipocytes, enhancing their ability to store fatty acids and glucose . In muscle and liver cells, it improves insulin sensitivity, leading to increased glucose uptake and decreased glucose production . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPARγ receptors. Upon binding, this compound activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). The activation of these genes leads to increased transcription of proteins involved in glucose and lipid metabolism, such as glucose transporter type 4 (GLUT4) and adiponectin . This compound also inhibits the phosphorylation and nuclear translocation of signal transducer and activator of transcription 1 (Stat1) and NFκB, reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained improvements in insulin sensitivity and glycemic control in in vitro and in vivo studies . Prolonged use may also lead to adverse effects such as weight gain and fluid retention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively improves insulin sensitivity and glycemic control without significant adverse effects . At high doses, it can cause toxic effects such as hepatotoxicity and cardiovascular complications . Studies in diabetic animal models have shown that this compound reduces fasting glucose levels and glycosylated hemoglobin (HbA1c) levels in a dose-dependent manner .
Metabolic Pathways
This compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP2C9 . The main metabolic pathways involve N-demethylation and hydroxylation, resulting in the formation of inactive metabolites such as N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . These metabolites are further conjugated with sulfate and glucuronic acid before being excreted in the urine and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a high bioavailability and is extensively bound to plasma proteins, primarily albumin . The compound is distributed to target tissues such as adipose tissue, muscle, and liver, where it exerts its effects by activating PPARγ receptors . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to PPARγ receptors and regulates gene transcription . The compound may also affect the localization of other proteins involved in its signaling pathways. For example, this compound has been shown to influence the subcellular localization of Smad3 and Smad4 in glioma cells, affecting their activity and function . Additionally, post-translational modifications such as phosphorylation can modulate the activity and localization of proteins involved in this compound signaling pathways .
Méthodes De Préparation
La synthèse du chlorhydrate de rosiglitazone implique une voie de synthèse en cinq étapes à partir de matières premières disponibles dans le commerce telles que la 2-chloropyridine, la N-méthyléthanolamine, le 4-fluorobenzaldéhyde ou le 4-hydroxybenzaldéhyde et la 1,3-thiazolidine-2,4-dione. Les étapes comprennent la cyclisation, l'alkylation, l'éthérification, la condensation et la réduction. Les rendements optimaux pour ces étapes sont respectivement de 90 %, 99 %, 59 %, 75 % et 91 %. Le rendement global de la synthèse est d'environ 40 %, ce qui la rend adaptée aux fins industrielles .
Analyse Des Réactions Chimiques
Le chlorhydrate de rosiglitazone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir le composé en sa forme oxydée.
Réduction : Les réactions de réduction sont utilisées pour convertir le composé en sa forme réduite, souvent en utilisant des agents réducteurs.
Substitution : Cela implique de remplacer un groupe fonctionnel dans le composé par un autre, en utilisant des réactifs et des conditions spécifiques. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution.
Applications de la recherche scientifique
Le chlorhydrate de rosiglitazone a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé dans l'étude des réactions chimiques et des méthodes de synthèse.
Biologie : Le composé est utilisé pour étudier les mécanismes et les voies cellulaires, en particulier ceux liés à la sensibilité à l'insuline et au métabolisme du glucose.
Médecine : Le chlorhydrate de rosiglitazone est largement utilisé dans le traitement du diabète de type 2. .
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antidiabétiques.
Mécanisme d'action
Le chlorhydrate de rosiglitazone exerce ses effets en activant le récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ), un type de récepteur nucléaire. Cette activation influence la production de divers produits géniques impliqués dans le métabolisme du glucose et des lipides. Le composé augmente la sensibilité de l'organisme à l'insuline, ce qui améliore le contrôle glycémique. Il a également des effets anti-inflammatoires en réduisant les niveaux de facteur nucléaire kappa-B (NFκB) et en augmentant les niveaux d'inhibiteur (IκB) .
Applications De Recherche Scientifique
Type 2 Diabetes Mellitus Management
Rosiglitazone is primarily indicated for the treatment of type 2 diabetes mellitus, either as monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Its efficacy in lowering hemoglobin A1c (HbA1c) levels is comparable to other oral hypoglycemic agents:
- Monotherapy : Effective for patients inadequately controlled by diet and exercise alone.
- Combination Therapy : Enhances glycemic control when added to metformin or sulfonylureas .
Potential Non-Hypoglycemic Effects
Research has indicated that rosiglitazone may have beneficial effects on cardiovascular risk factors and inflammatory conditions:
- Cardiovascular Protection : Studies suggest that rosiglitazone may reduce intimal-medial thickness in vascular smooth muscle cells, potentially lowering atherosclerosis risk .
- Neuroprotective Properties : Research indicates that rosiglitazone has protective effects against neurodegenerative diseases such as Parkinson's disease due to its anti-apoptotic and anti-oxidative properties .
Ulcerative Colitis Treatment
Emerging evidence suggests that rosiglitazone may also be effective in treating mild to moderate ulcerative colitis due to its anti-inflammatory effects .
Data Tables
Application | Indication | Efficacy | Notes |
---|---|---|---|
Type 2 Diabetes Mellitus | Monotherapy / Combination Therapy | Lowers HbA1c by 1-2% | Comparable efficacy to metformin/sulfonylureas |
Cardiovascular Risk Reduction | Potential benefit in atherosclerosis | Reduces intimal-medial thickness | Requires further research |
Neurodegenerative Diseases | Parkinson's Disease | Anti-apoptotic effects observed | Promising but needs more clinical trials |
Ulcerative Colitis | Mild to Moderate Cases | Anti-inflammatory properties | Limited studies available |
Case Studies
- Combination Therapy with Metformin
- Cardiovascular Outcomes
- Neuroprotective Effects
Comparaison Avec Des Composés Similaires
Le chlorhydrate de rosiglitazone est souvent comparé à d'autres thiazolidinediones, telles que la pioglitazone. Les deux composés agissent en activant le PPARγ et en améliorant la sensibilité à l'insuline. Le chlorhydrate de rosiglitazone a été associé à un risque accru d'événements cardiovasculaires par rapport à la pioglitazone. Malgré cela, il reste un médicament précieux pour la prise en charge du diabète de type 2 .
Composés similaires
- Pioglitazone
- Troglitazone
- Ciglitazone
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs profils pharmacocinétiques et leurs profils d'effets secondaires .
Activité Biologique
Rosiglitazone hydrochloride, a member of the thiazolidinedione class of drugs, is primarily used for the management of type 2 diabetes mellitus. Its biological activity is largely attributed to its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a pivotal role in regulating glucose and lipid metabolism. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of rosiglitazone, supported by relevant data and case studies.
Rosiglitazone acts by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This activation enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver. The following key effects are noted:
- Increased Insulin Sensitivity : Rosiglitazone improves glycemic control by enhancing insulin sensitivity and reducing circulating insulin levels .
- Anti-inflammatory Effects : The drug also exhibits anti-inflammatory properties by decreasing levels of nuclear factor kappa-B (NFκB) and increasing inhibitor (IκB) levels, which may contribute to its therapeutic effects beyond glucose regulation .
Pharmacokinetics
The pharmacokinetic profile of rosiglitazone demonstrates high bioavailability and extensive protein binding:
- Bioavailability : Approximately 99% .
- Peak Plasma Concentration : Achieved about 1 hour post-administration .
- Volume of Distribution : Ranges from 13.5 L in pediatric patients to 17.6 L in adults .
- Protein Binding : 99.8%, primarily to albumin .
- Metabolism : Predominantly metabolized by cytochrome P450 isoenzyme CYP2C8, leading to inactive metabolites .
Clinical Efficacy
Numerous studies have evaluated the efficacy of rosiglitazone in managing type 2 diabetes:
Case Study: Efficacy in Type 2 Diabetes
A double-blind study involving 380 patients assessed the impact of varying doses of rosiglitazone on fasting plasma glucose (FPG). Results indicated that:
- Dosage Impact : Doses of 1.0 mg and 2.0 mg twice daily significantly reduced FPG levels (p=0.0001).
- Secondary Outcomes : Improvements were also observed in HbA1c levels and reductions in plasma insulin and free fatty acids, alongside increases in total cholesterol and HDL levels .
Safety Profile
While rosiglitazone is effective for glycemic control, concerns regarding its safety profile have emerged:
- Cancer Risk : A meta-analysis indicated no significant increase in cancer risk associated with rosiglitazone treatment compared to controls (OR 0.91; 95% CI 0.71–1.16) but suggested a potential protective effect against certain malignancies .
- Adverse Effects : Common side effects include weight gain and fluid retention, necessitating careful monitoring during treatment.
Research Findings on Additional Benefits
Recent investigations have explored potential neuroprotective effects of rosiglitazone beyond diabetes management:
Case Study: Alzheimer’s Disease
Research has shown that rosiglitazone may reduce amyloid beta (Aβ) burden in transgenic mouse models of Alzheimer's disease. Key findings include:
- Reduction in Amyloid Plaques : Significant decrease in amyloid plaques within the hippocampus.
- Memory Improvement : The drug improved recognition and spatial memory, suggesting possible applications in neurodegenerative conditions .
Summary Table of Key Findings
Parameter | Value/Outcome |
---|---|
Bioavailability | ~99% |
Peak Plasma Concentration | ~1 hour post-dose |
Protein Binding | 99.8% to albumin |
Efficacy in FPG Reduction | Significant at doses ≥1 mg (p=0.0001) |
Cancer Risk | No significant increase (OR 0.91) |
Neuroprotective Effects | Reduced Aβ burden; improved memory |
Propriétés
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302543-62-0 | |
Record name | Rosiglitazone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.